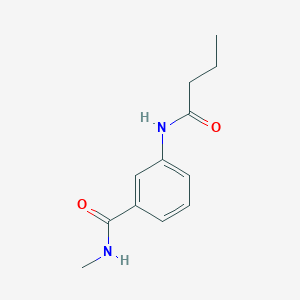
(1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone is a compound characterized by the presence of a pyrrolidine ring attached to a phenylcyclopentanecarbonyl group
Métodos De Preparación
The synthesis of (1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone typically involves the reaction of pyrrolidine with 1-phenylcyclopentanecarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
(1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds, leading to the formation of new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The phenylcyclopentanecarbonyl group can enhance binding affinity and specificity through hydrophobic interactions and steric effects.
Comparación Con Compuestos Similares
(1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which also feature the pyrrolidine ring but differ in their functional groups and biological activities.
Cyclopentanecarbonyl derivatives: Compounds like cyclopentanecarboxylic acid and its esters share the cyclopentane core but differ in their substituents and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H21NO |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
(1-phenylcyclopentyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H21NO/c18-15(17-12-6-7-13-17)16(10-4-5-11-16)14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2 |
Clave InChI |
YBTOBRMLOQSMNU-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCCC3 |
SMILES canónico |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B269412.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)




![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)
![3,3-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B269430.png)

